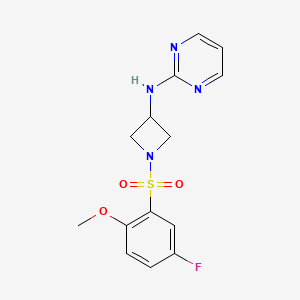

N-(1-((5-fluoro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine

Description

N-(1-((5-Fluoro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine is a heterocyclic compound featuring a pyrimidin-2-amine core linked to an azetidine ring substituted with a 5-fluoro-2-methoxyphenylsulfonyl group.

Properties

IUPAC Name |

N-[1-(5-fluoro-2-methoxyphenyl)sulfonylazetidin-3-yl]pyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15FN4O3S/c1-22-12-4-3-10(15)7-13(12)23(20,21)19-8-11(9-19)18-14-16-5-2-6-17-14/h2-7,11H,8-9H2,1H3,(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBZKRQHXXXAJJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)S(=O)(=O)N2CC(C2)NC3=NC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15FN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-((5-fluoro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine typically involves multi-step organic synthesis. One common approach starts with the preparation of the azetidine ring, which can be achieved through cyclization reactions involving suitable precursors. The introduction of the sulfonyl group is often carried out using sulfonyl chlorides under basic conditions. The fluorinated methoxyphenyl group can be introduced via nucleophilic aromatic substitution reactions. Finally, the pyrimidine ring is constructed through condensation reactions involving appropriate amines and carbonyl compounds.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process while maintaining control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-(1-((5-fluoro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or neutral conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

N-(1-((5-fluoro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with various biological targets.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities.

Industry: Utilized in the development of new chemical processes and products, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(1-((5-fluoro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s effects are mediated through various pathways, including inhibition of enzyme activity, disruption of protein-protein interactions, and alteration of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sch225336 (CB2-Selective Bis-Sulfone)

Structure : Sch225336 (N-[1(S)-[4-[[4-methoxy-2-[(4-methoxyphenyl)sulfonyl]phenyl]sulfonyl]phenyl]ethyl]methanesulfonamide) contains two sulfonyl groups and a methanesulfonamide moiety, unlike the single sulfonylazetidine in the target compound.

Key Differences :

- Conformational Flexibility : Sch225336’s bis-sulfone and ethyl linker may allow for greater flexibility compared to the rigid azetidine in the target compound.

- Receptor Selectivity: Sch225336 is a cannabinoid CB2 receptor inverse agonist, whereas the target compound’s activity is undefined. The azetidine’s smaller ring size (vs. Sch225336’s ethyl group) could alter binding pocket interactions .

- Electron Effects : The dual methoxy groups in Sch225336 enhance electron-donating capacity, while the target compound’s 5-fluoro-2-methoxyphenyl group combines electron-withdrawing (F) and donating (OMe) effects.

N-(3-Methylphenyl)pyrimidin-2-amine

Structure : This simpler derivative lacks the sulfonylazetidine moiety, featuring a pyrimidin-2-amine directly attached to a 3-methylphenyl group.

Key Differences :

- Fluorescence Properties : Studies on analogous pyrimidines highlight fluorescence linked to extended π-conjugation. The target compound’s sulfonylazetidine group may disrupt conjugation, reducing fluorescence compared to N-(3-methylphenyl)pyrimidin-2-amine .

- Solubility : The sulfonyl group in the target compound could improve water solubility relative to the hydrophobic 3-methylphenyl substituent.

N-(4-Fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine

Structure : This compound substitutes the azetidine-sulfonyl group with a nitro-substituted phenyl and an indolyl moiety.

Key Differences :

- Biological Activity : The indole heterocycle may confer affinity for serotonin or kinase targets, whereas the azetidine-sulfonyl group in the target compound could favor protease or GPCR interactions .

Pyrimidines with Benzyl (Heterocyclic Methyl) Amine Structures

Structure : Examples include N-{1-[3,5-bis(trifluoromethyl)phenyl]ethyl}-pyrimidin-2-amine derivatives with sulfonyl/sulfinyl ethoxy chains.

Key Differences :

- Metabolic Stability : Trifluoromethyl groups in these compounds enhance metabolic resistance, a feature absent in the target compound.

- Solubility and Bioavailability : The sulfonyl/sulfinyl ethoxy chains may improve membrane permeability compared to the target’s compact azetidine-sulfonyl group .

Structural and Functional Comparison Table

| Compound Name | Core Structure | Key Substituents | Potential Applications | Notable Features |

|---|---|---|---|---|

| Target Compound | Pyrimidin-2-amine | 5-Fluoro-2-methoxyphenylsulfonylazetidine | Undefined (GPCR modulation?) | Rigid azetidine, dual F/OMe |

| Sch225336 | Methanesulfonamide | Bis-sulfone, 4-methoxyphenyl | CB2 receptor inverse agonist | High conformational flexibility |

| N-(3-Methylphenyl)pyrimidin-2-amine | Pyrimidin-2-amine | 3-Methylphenyl | Fluorescence probes | Simple structure, π-conjugation |

| N-(4-Fluoro-2-methoxy-5-nitrophenyl)-...-indolyl | Pyrimidin-2-amine | Nitrophenyl, indolyl | Kinase/serotonin targets? | Strong electron-withdrawing NO₂ |

| Benzyl-heterocyclic methyl pyrimidines | Pyrimidin-2-amine | Trifluoromethyl, sulfonyl/sulfinyl ethoxy | Anticancer/anti-inflammatory | Enhanced metabolic stability |

Research Implications and Gaps

- Pharmacological Data : The target compound’s biological activity remains speculative. Comparative studies with Sch225336 (CB2) or indole-containing analogs () could clarify receptor targets.

- Synthetic Feasibility : The azetidine ring’s strain may complicate synthesis compared to simpler pyrimidines (e.g., ).

- Fluorescence Potential: While N-(3-methylphenyl)pyrimidin-2-amine exhibits fluorescence, steric hindrance from the sulfonylazetidine in the target compound may quench such properties .

Biological Activity

N-(1-((5-fluoro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine is a synthetic organic compound that has garnered attention for its potential biological activities. This compound, characterized by its complex structure, includes a pyrimidine ring and an azetidine moiety, both of which contribute to its pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

The molecular formula of this compound is C14H15FN4O3S, with a molecular weight of 338.36 g/mol. The compound features several functional groups that may influence its biological activity, including a sulfonamide group and a fluorinated aromatic ring.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets such as enzymes and receptors. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, thereby altering cellular functions.

- Receptor Modulation : Interaction with various receptors can lead to downstream effects on cellular signaling pathways.

- Disruption of Protein Interactions : By binding to specific proteins, the compound may disrupt critical protein-protein interactions necessary for cellular processes.

Anticancer Activity

Research has indicated that compounds containing azetidine rings exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown promising results in inhibiting the proliferation of various cancer cell lines, including breast and prostate cancers. These compounds often act through apoptosis induction and cell cycle arrest .

Antimicrobial Properties

The antimicrobial efficacy of related compounds suggests that this compound may also possess antibacterial properties. Studies have demonstrated that azetidine derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria, indicating potential applications in treating bacterial infections .

Case Studies and Research Findings

Several studies have explored the biological activities of compounds structurally related to this compound:

- Antitumor Activity :

- Antimicrobial Efficacy :

Data Table: Summary of Biological Activities

| Biological Activity | Mechanism | Cell Lines/Organisms Tested | IC50/Effectiveness |

|---|---|---|---|

| Anticancer | Apoptosis induction | MCF-7 (breast cancer), L1210 leukemia | Nanomolar concentrations |

| Antimicrobial | Growth inhibition | S. aureus, E. coli | ID50 = 9 x 10^-8 M (S. faecium) |

| Enzyme Inhibition | Competitive inhibition | Various metabolic pathways | Not specified |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.